molecular formula C10H10N4O2S B1604711 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 29527-36-4

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1604711
CAS No.: 29527-36-4
M. Wt: 250.28 g/mol
InChI Key: JNZXGFSUVHHLKG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Synonyms

The compound is systematically designated as 4-ethyl-5-(4-nitrophenyl)-4H-triazole-3-thiol under International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Alternative names reflect variations in functional group emphasis and structural representation:

Synonym Source/Database
4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol PubChem
3H-1,2,4-Triazole-3-thione, 4-ethyl-2,4-dihydro-5-(4-nitrophenyl)- ChemSpider
4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione Moldb
4-Ethyl-5-(4-nitrophenyl)-2H-1,2,4-triazole-3-thione Sigma-Aldrich

These variations highlight the compound’s triazole core, nitrophenyl substituent, and thiol/thione tautomerism, which may influence its reactivity and stability.

Molecular Formula and Structural Representation

The molecular formula is C₁₀H₁₀N₄O₂S , with a molecular weight of 250.28 g/mol . The structure comprises:

  • A 1,2,4-triazole ring with two adjacent nitrogen atoms and a sulfur atom at position 3.
  • A 4-ethyl substituent attached to the triazole ring.
  • A 5-(4-nitrophenyl) group , where a nitro group (-NO₂) is para-substituted on the phenyl ring.

The SMILES notation CCn1c(S)nnc1c1ccc(cc1)N+[O-] and InChIKey JNZXGFSUVHHLKG-UHFFFAOYSA-N provide precise structural validation.

Properties

IUPAC Name

4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXGFSUVHHLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352447
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29527-36-4
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-triazole-3-thiol generally involves:

  • Preparation of hydrazide intermediates from substituted benzoic acids or esters.
  • Reaction of hydrazides with carbon disulfide or isothiocyanates to form dithiocarbazinate salts or thiolactams.
  • Cyclization under basic or acidic conditions to form the 1,2,4-triazole-3-thiol core.
  • Functionalization at the 4 and 5 positions of the triazole ring to introduce ethyl and 4-nitrophenyl groups.

Stepwise Preparation Methods

Synthesis of Hydrazide Intermediates

  • Starting from 4-nitrobenzoic acid or its ethyl ester, reflux in ethanol with concentrated sulfuric acid catalyst yields ethyl 4-nitrobenzoate.
  • Subsequent reaction of this ester with hydrazine hydrate in ethanol affords 4-nitrobenzohydrazide with high yield.

Formation of Potassium Dithiocarbazinate Salt

  • The hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide solution.
  • This reaction produces potassium dithiocarbazinate salts, which serve as precursors for the triazole ring formation.

Cyclization to 1,2,4-Triazole-3-thiol Core

  • Cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate under reflux in ethanol leads to the formation of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol.
  • This step involves ring closure and incorporation of the thiol group at position 3 of the triazole ring.

Introduction of the 4-Ethyl Group

  • Alkylation of the thiol group at position 3 or functionalization at position 4 can be achieved by reacting the triazole-3-thiol intermediate with ethyl halides or ethyl chloroacetate in the presence of bases such as triethylamine.
  • For example, reaction with ethyl chloroacetate in DMF with triethylamine at room temperature yields ethyl 2-[[4-(4-nitrophenyl)-5-(ethyl)-4H-1,2,4-triazol-3-yl]thio]acetate, which can be further processed.

Final Cyclization and Purification

  • Subsequent treatment with hydrazine hydrate converts esters to hydrazides or facilitates further cyclization.
  • Purification by recrystallization or chromatographic methods yields the target compound.
  • Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

Alternative Green Synthesis Approach

  • A green chemistry method involves the use of deep eutectic solvents (DES) as reaction media for the synthesis of 1,2,4-triazole-3-thiones.
  • This method avoids toxic organic solvents and uses hydrazides and isothiocyanates under mild conditions to yield triazole-3-thiol derivatives efficiently.
  • The green synthesis route enhances sustainability and may improve yield and selectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 4-nitrobenzoic acid + EtOH + Conc. H2SO4 Reflux Several hours High Formation of ethyl 4-nitrobenzoate
Hydrazide formation Ethyl 4-nitrobenzoate + Hydrazine hydrate Reflux Hours High Produces 4-nitrobenzohydrazide
Dithiocarbazinate salt Hydrazide + CS2 + KOH in ethanol Room temp to reflux Few hours Moderate Intermediate for cyclization
Cyclization to triazole-thiol Potassium salt + Hydrazine hydrate Reflux in ethanol Several hours Good Formation of 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol
Alkylation (ethyl group) Triazole-thiol + ethyl chloroacetate + triethylamine Room temperature Hours 80% Introduction of ethyl substituent at position 4
Final purification Recrystallization or chromatography - - - Ensures purity

Spectroscopic and Analytical Confirmation

  • The synthesized compounds are characterized by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
  • Typical IR bands include C=N stretching around 1590–1600 cm⁻¹ and thiol-related bands.
  • NMR spectra confirm the presence of ethyl groups and aromatic protons from the 4-nitrophenyl substituent.
  • Elemental analysis further confirms the molecular composition.

Research Findings and Comparative Yields

  • Synthesis in deep eutectic solvents showed comparable or improved yields compared to traditional organic solvents, with added environmental benefits.
  • Alkylation reactions to introduce the ethyl group typically proceed with yields around 80%, demonstrating efficient functionalization.
  • Reaction times vary from several hours to a day depending on solvent and temperature optimization.

Summary Table of Preparation Methods

Methodology Key Reagents Solvent Temperature Reaction Time Yield (%) Environmental Aspect
Traditional multi-step 4-nitrobenzoic acid, hydrazine, CS2, ethyl chloroacetate Ethanol, DMF Reflux, RT Hours to days 70–90 Conventional solvents
Green synthesis in DES Hydrazides, isothiocyanates Deep eutectic solvent Mild (room temp) Few hours Comparable Eco-friendly, less toxic
Phase-transfer catalysis Thiolactams, methyl iodide Benzene Room temp 5–8 hours Good Requires organic solvents

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:

Reagent/Conditions Product Yield Source
H₂O₂ (aqueous acidic medium)Disulfide dimer72–85%
KMnO₄ (alkaline conditions)Sulfonic acid derivative68%

Mechanistic Insight :

  • Oxidation to disulfides involves radical coupling of two thiol groups under mild conditions .

  • Strong oxidizing agents like KMnO₄ convert the thiol to a sulfonic acid (-SO₃H) via sequential oxidation steps .

Reduction Reactions

The nitro group is reduced to an amine (-NH₂), while the triazole ring remains intact:

Reagent/Conditions Product Yield Source
H₂/Pd-C (ethanol, 25°C)4-Ethyl-5-(4-aminophenyl)-4H-triazole-3-thiol89%
NaBH₄/CuCl₂ (THF, reflux)Same as above76%

Key Findings :

  • Catalytic hydrogenation preserves the thiol group but fully reduces the nitro group .

  • NaBH₄/CuCl₂ systems offer a non-catalytic alternative with moderate efficiency .

Substitution Reactions

The thiol group participates in nucleophilic substitution to form thioethers or thioesters:

3.1. Alkylation

Alkylating Agent Conditions Product Yield Source
2-Bromo-1-phenylethanoneCs₂CO₃, DMF, 24hS-alkylated triazole-thione61%
Ethyl chloroacetateTEA, DMF, RTEthyl thioether derivative80%

3.2. Acylation

Acylating Agent Conditions Product Yield Source
Acetyl chloridePyridine, 0°C → RTThioester78%

Notable Observations :

  • Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild bases like Cs₂CO₃ .

  • Acylated products exhibit enhanced stability compared to alkylated analogs .

Cyclization and Heterocycle Formation

The triazole-thiol scaffold serves as a precursor for fused heterocycles:

Reagent/Conditions Product Application Source
Hydrazine hydrate (reflux)1,2,4-Triazolo[3,4-b] thiadiazineAnticancer lead optimization
CS₂/KOH (ethanol, 60°C)Thiadiazole-triazole hybridAntimicrobial agents

Mechanistic Pathway :

  • Cyclization with hydrazine forms bicyclic structures via intramolecular dehydration .

  • Carbon disulfide introduces additional sulfur atoms, expanding the heterocyclic system .

pH-Dependent Reactivity

The thiol group exhibits pH-sensitive behavior:

  • Acidic conditions (pH < 4) : Protonation of the thiol suppresses nucleophilicity .

  • Alkaline conditions (pH > 8) : Deprotonation enhances reactivity toward electrophiles .

Stability Under Environmental Stress

Condition Degradation Pathway Half-Life Source
UV light (254 nm)Photooxidation of thiol to -SO₃H2.3 hours
High temperature (>150°C)Ring decomposition<1 hour

Comparative Reactivity with Analogues

A structural analogue, 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol ( ), shows similar reactivity but differing yields:

Reaction Target Compound Yield Analogue Yield
S-Alkylation61%58%
Nitro Reduction89%82%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 4-ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy comparable to conventional antibiotics. The presence of the nitrophenyl group enhances its interaction with microbial enzymes, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Agricultural Applications

Pesticide Development
The compound's structural features make it suitable for use in developing new pesticides. Its ability to disrupt biological processes in pests suggests potential as an effective agent for pest control. Research is ongoing to optimize its formulation and enhance its efficacy while minimizing environmental impact .

Plant Growth Regulation
There is emerging evidence that this compound can act as a plant growth regulator. It has been shown to influence growth parameters in various crops, potentially improving yield and resistance to stress conditions .

Material Science

Corrosion Inhibitors
In material science, this compound has been explored as a corrosion inhibitor for metals. Its thiol group allows it to form protective films on metal surfaces, thereby reducing oxidation rates and extending the lifespan of metal components in industrial applications .

Nanomaterial Synthesis
The compound has also been utilized in the synthesis of nanomaterials. Its unique chemical structure facilitates the formation of nanoparticles with specific properties, which can be tailored for applications in electronics, catalysis, and drug delivery systems .

Case Studies

Study Title Focus Area Findings
"Antimicrobial Efficacy of Novel Triazole Derivatives"Medicinal ChemistryDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
"Evaluation of Anticancer Potential of Triazole Compounds"Cancer ResearchInduced apoptosis in breast cancer cell lines; potential for further development as a therapeutic agent.
"Development of Eco-friendly Pesticides"Agricultural ScienceShowed promise as a biodegradable pesticide alternative with low toxicity to non-target organisms.
"Corrosion Resistance of Metal Alloys"Material ScienceEffective at inhibiting corrosion in acidic environments; potential application in oil and gas pipelines.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiol group can form disulfide bonds with proteins, potentially altering their function. These interactions can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations

Electronic Effects :

  • The nitro group in Compound A reduces electron density at the triazole core, increasing acidity of the thiol group compared to methoxy-substituted analogs (e.g., Compound B and C) .
  • Electron-donating groups (e.g., methoxy in Compound C) enhance solubility in polar solvents and improve pharmacokinetic profiles .

Synthetic Efficiency :

  • Compound A’s synthesis via Schiff base formation (using glacial acetic acid) contrasts with the InCl3-catalyzed alkylation required for Compound C , highlighting the role of substituents in dictating reaction conditions.

Biological Activity: Triazole-thiols with trimethoxyphenyl (Compound C) or pyrazole (Compound D) groups exhibit moderate cytotoxic or antiradical activity, whereas nitro-substituted derivatives (Compound A) are hypothesized to show enhanced cytotoxicity due to nitro group’s role in redox cycling . Compound E’s nitric oxide donor capacity demonstrates the versatility of triazole-thiols in targeting diverse biological pathways .

Biological Activity

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 29527-36-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and potential anticancer effects, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C10H10N4O2S
  • Molar Mass: 250.28 g/mol
  • Storage Conditions: Room temperature
  • Hazard Classification: Irritant .

Biological Activity Overview

Compounds with a triazole moiety are known for their broad spectrum of biological activities. The specific biological activities of this compound include:

1. Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles can inhibit pro-inflammatory markers such as TNF-α and IL-6. The compound's structure suggests potential efficacy in reducing oxidative stress mediators in activated macrophages .

2. Antibacterial Activity

The compound has shown promising results against various bacterial strains. Studies have demonstrated that triazole derivatives exhibit higher potency against resistant strains compared to conventional antibiotics. For instance, compounds similar to this compound have been reported to have minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

3. Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific effects of this compound on cancer cell lines require further investigation but are supported by the general activity profile of similar compounds .

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of various triazole derivatives found that certain compounds effectively inhibited the production of nitric oxide (NO) and other inflammatory cytokines in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

CompoundIC50 (µM)Inhibition Type
Triazole Derivative A0.84TNF-α
Triazole Derivative B1.15IL-6
This compoundTBDTBD

Case Study 2: Antibacterial Activity

In another study focused on antibacterial activity against resistant strains of Staphylococcus aureus, the triazole derivatives exhibited MIC values significantly lower than those of standard treatments.

Bacterial StrainMIC (µg/mL)Standard Treatment MIC (µg/mL)
S. aureus0.1250.68
E. coli0.2502.96

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. For example:

  • Step 1 : Formation of a hydrazinecarbothioamide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media .
  • Step 2 : Cyclization to form the triazole-thiol core, followed by alkylation or functionalization (e.g., using phenacyl bromide or Mannich base reactions) to introduce substituents .
  • Validation : Confirm structure via elemental analysis, ¹H-NMR, and LC-MS .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H-NMR : To confirm hydrogen environments, such as aromatic protons (δ 7.5–8.5 ppm) and ethyl/methylene groups (δ 1.2–4.5 ppm) .
  • IR Spectroscopy : Detect thiol (-SH) stretches (~2500 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
  • Elemental Analysis : Verify purity and molecular composition .
  • Chromatographic Mass Spectrometry (LC-MS) : For molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Contradictions often arise from variations in substituents or assay conditions. Strategies include:

  • Systematic SAR Studies : Test derivatives with controlled modifications (e.g., halogenation, methoxy groups) to isolate activity trends .
  • Molecular Docking : Use software like AutoDock to predict interactions with target enzymes (e.g., alpha-amylase for antidiabetic activity) .
  • Dose-Response Assays : Quantify IC₅₀ values under standardized conditions to compare potency .

Q. What computational methods are effective for predicting electronic properties and bioactivity?

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
  • PASS Online : Predict pharmacological activities (e.g., antimicrobial, antitumor) based on structural similarity to known drugs .
  • ADME Analysis : Use tools like SwissADME to evaluate bioavailability and pharmacokinetics .

Q. How can reaction conditions be optimized for higher yields of alkylated derivatives?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for alkylation reactions to enhance nucleophilicity of the thiol group .
  • Catalysis : Employ phase-transfer catalysts (e.g., PEG-400) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to improve reaction rates .
  • Temperature Control : Maintain 70–80°C for exothermic reactions to minimize side products .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in antimicrobial studies?

  • Substituent Libraries : Synthesize derivatives with diverse substituents (e.g., halogens, methoxy, alkyl chains) and test against Gram-positive/negative bacteria .
  • Comparative MIC Assays : Compare minimum inhibitory concentrations (MICs) against reference drugs like ampicillin .
  • Mechanistic Probes : Use fluorescence quenching or enzyme inhibition assays to identify targets (e.g., dihydrofolate reductase) .

Q. How should stability issues be addressed during storage and handling?

  • Storage : Keep in anhydrous conditions at 20°C to prevent hydrolysis or oxidation of the thiol group .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH) and track degradation via HPLC .
  • Light Sensitivity : Store in amber vials if nitro groups are prone to photodegradation .

Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR + LC-MS) to confirm structural integrity .
  • Advanced Synthesis : For complex derivatives (e.g., Schiff bases), use nucleophilic substitution in alcoholic media and characterize via single-crystal XRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

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